Ethyl 4-(4-acetamidoanilino)benzo[h]quinoline-3-carboxylate
Overview
Description
Ethyl 4-(4-acetamidoanilino)benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-based heterocyclic aromatic compounds known for their diverse applications in medicinal and industrial chemistry . This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a benzo[h]quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 4-(4-acetamidoanilino)benzo[h]quinoline-3-carboxylate, often involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of quinoline derivatives typically employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, the use of nanostructured TiO2 photocatalysts under microwave irradiation has been reported for the efficient synthesis of benzo[h]quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetamidoanilino)benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Ethyl 4-(4-acetamidoanilino)benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetamidoanilino)benzo[h]quinoline-3-carboxylate involves its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication . This inhibition can lead to the disruption of cellular processes, making these compounds effective as anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((quinolin-8-yloxy)methyl)quinoline-3-carboxylate: Another quinoline derivative with similar structural features.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups.
Uniqueness
Ethyl 4-(4-acetamidoanilino)benzo[h]quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamido group, for example, enhances its potential as a pharmacological agent by increasing its solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-(4-acetamidoanilino)benzo[h]quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-3-30-24(29)21-14-25-22-19-7-5-4-6-16(19)8-13-20(22)23(21)27-18-11-9-17(10-12-18)26-15(2)28/h4-14H,3H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRAPDOKZYISRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)NC(=O)C)C=CC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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